molecular formula C13H19NO3S B8230791 (S)-(+)-Acryloyl-2,10-camphorsultam

(S)-(+)-Acryloyl-2,10-camphorsultam

Cat. No.: B8230791
M. Wt: 269.36 g/mol
InChI Key: NETMGJJTZGRKOR-NMNDKETESA-N
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Description

(S)-(+)-Acryloyl-2,10-camphorsultam is a chiral compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features and its utility in various chemical reactions, particularly in asymmetric synthesis. The presence of both acryloyl and camphorsultam moieties in its structure makes it a versatile intermediate in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-Acryloyl-2,10-camphorsultam typically involves the reaction of (S)-2,10-camphorsultam with acryloyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to prevent any side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors can help in maintaining consistent reaction conditions, thereby improving the overall yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-Acryloyl-2,10-camphorsultam undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products with altered functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the acryloyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized camphorsultam derivatives, while reduction can produce reduced acryloyl compounds.

Scientific Research Applications

(S)-(+)-Acryloyl-2,10-camphorsultam has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It plays a role in the development of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(+)-Acryloyl-2,10-camphorsultam involves its interaction with various molecular targets and pathways. The acryloyl group can participate in Michael addition reactions, while the camphorsultam moiety can provide chiral induction in asymmetric synthesis. These interactions facilitate the formation of specific products with desired stereochemistry.

Comparison with Similar Compounds

Similar Compounds

    ®-(-)-Acryloyl-2,10-camphorsultam: The enantiomer of (S)-(+)-Acryloyl-2,10-camphorsultam, used in similar applications but with opposite stereochemistry.

    Acryloyl chloride: A simpler compound used in the synthesis of acryloyl derivatives.

    Camphorsultam: The parent compound without the acryloyl group, used as a chiral auxiliary.

Uniqueness

This compound is unique due to its combination of acryloyl and camphorsultam moieties, which provide both reactivity and chiral induction. This makes it particularly valuable in the synthesis of complex, enantiomerically pure compounds.

Properties

IUPAC Name

1-[(5S)-10,10-dimethyl-4,4-dioxo-4λ6-thia-3-azatricyclo[5.2.1.01,5]decan-6-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-4-9(15)10-8-5-6-13(12(8,2)3)7-14-18(16,17)11(10)13/h4,8,10-11,14H,1,5-7H2,2-3H3/t8?,10?,11-,13?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETMGJJTZGRKOR-NMNDKETESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CNS(=O)(=O)C3C2C(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2CCC13CNS(=O)(=O)[C@H]3C2C(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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